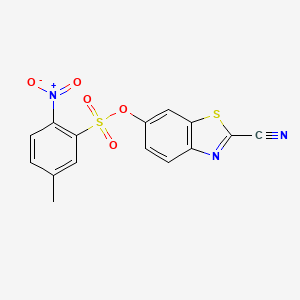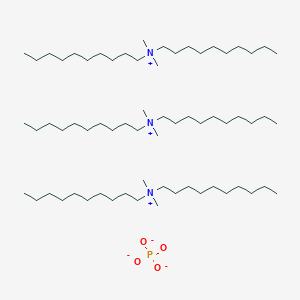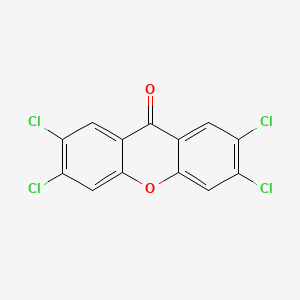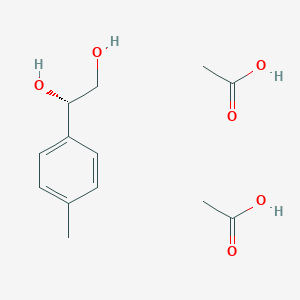
2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid is an organic compound with the molecular formula C12H8O6 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2,6-dialkoxynaphthalene derivatives. The reaction typically employs strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the Henkel reaction, where naphthalene derivatives are subjected to carboxylation reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced naphthalene derivatives.
Substitution: Halogenated, nitrated, and sulfonated naphthalene compounds.
Aplicaciones Científicas De Investigación
2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,6-dihydroxynaphthalene-1,5-dicarboxylic acid involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The carboxylic acid groups can participate in coordination chemistry, binding to metal ions and affecting enzymatic activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid
- 2,6-Dihydroxynaphthalene
- 2,6-Naphthalenedicarboxylic acid
Uniqueness
2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propiedades
Número CAS |
918636-54-1 |
|---|---|
Fórmula molecular |
C12H8O6 |
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
2,6-dihydroxynaphthalene-1,5-dicarboxylic acid |
InChI |
InChI=1S/C12H8O6/c13-7-3-1-5-6(10(7)12(17)18)2-4-8(14)9(5)11(15)16/h1-4,13-14H,(H,15,16)(H,17,18) |
Clave InChI |
YTFJYGJLUDTNOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)

![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)
![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)







![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)
